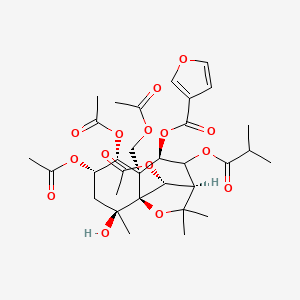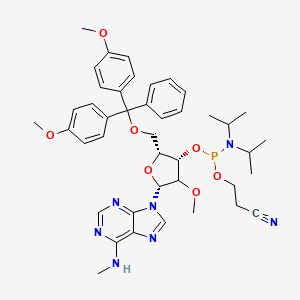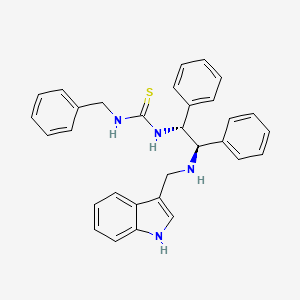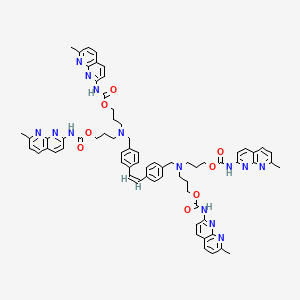
Dual AChE-MAO B-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dual AChE-MAO B-IN-3 is a compound that acts as a dual inhibitor of acetylcholinesterase and monoamine oxidase B. This compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease due to its ability to inhibit both acetylcholinesterase and monoamine oxidase B, which are enzymes involved in the degradation of neurotransmitters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dual AChE-MAO B-IN-3 involves the use of click chemistry to assemble functionalized pyridoxine derivatives. The process includes the reaction of pyridoxine derivatives with various azides under copper-catalyzed azide-alkyne cycloaddition conditions. The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like dimethyl sulfoxide .
Industrial Production Methods: the use of click chemistry for the synthesis of similar compounds suggests that large-scale production could be feasible with appropriate optimization of reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: Dual AChE-MAO B-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against acetylcholinesterase and monoamine oxidase B .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include copper sulfate, sodium ascorbate, and dimethyl sulfoxide for click chemistry reactions. Other reagents may include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride .
Major Products: The major products formed from the reactions involving this compound are typically functionalized pyridoxine derivatives with enhanced inhibitory activity against acetylcholinesterase and monoamine oxidase B .
Wissenschaftliche Forschungsanwendungen
Dual AChE-MAO B-IN-3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying dual inhibition mechanisms. In biology and medicine, it is investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. The compound’s ability to inhibit both acetylcholinesterase and monoamine oxidase B makes it a promising candidate for developing new treatments for these conditions .
Wirkmechanismus
The mechanism of action of Dual AChE-MAO B-IN-3 involves the inhibition of acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine, while monoamine oxidase B is involved in the degradation of monoamine neurotransmitters such as dopamine. By inhibiting these enzymes, this compound increases the levels of acetylcholine and dopamine in the brain, which can help alleviate the symptoms of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Dual AChE-MAO B-IN-3 include other dual inhibitors of acetylcholinesterase and monoamine oxidase B, such as ellagic acid derivatives and other pyridoxine derivatives. These compounds also exhibit inhibitory activity against acetylcholinesterase and monoamine oxidase B, but their potency and selectivity may vary .
Uniqueness: this compound is unique due to its high inhibitory activity against both acetylcholinesterase and monoamine oxidase B, making it a potent dual inhibitor. Its synthesis using click chemistry also provides a versatile and efficient method for producing functionalized derivatives with enhanced activity .
Eigenschaften
Molekularformel |
C30H26F3NO3 |
|---|---|
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
(3E)-3-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methylidene]-7-[[4-(trifluoromethyl)phenyl]methoxy]chromen-4-one |
InChI |
InChI=1S/C30H26F3NO3/c31-30(32,33)25-8-6-23(7-9-25)19-36-26-10-11-27-28(17-26)37-20-24(29(27)35)16-21-12-14-34(15-13-21)18-22-4-2-1-3-5-22/h1-12,16-17H,13-15,18-20H2/b24-16+ |
InChI-Schlüssel |
NBRLCWFICSTVOB-LFVJCYFKSA-N |
Isomerische SMILES |
C1CN(CC=C1/C=C/2\COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 |
Kanonische SMILES |
C1CN(CC=C1C=C2COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)






![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)
![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)


